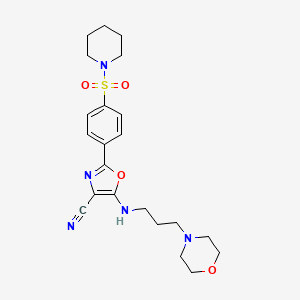
5-((3-Morpholinopropyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-Morpholinopropyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H29N5O4S and its molecular weight is 459.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-((3-Morpholinopropyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure includes a morpholinopropyl group and a piperidinylsulfonyl moiety, contributing to its biological properties. The molecular formula is C20H26N4O3S, with a molecular weight of approximately 402.51 g/mol.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential in several therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that the oxazole derivatives exhibit antimicrobial properties against various bacterial strains.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and prostate cancer cell lines.
- Enzyme Inhibition : It has demonstrated inhibitory effects on key enzymes, including acetylcholinesterase (AChE), which is significant for neurodegenerative diseases.
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit varying degrees of antimicrobial activity. For instance, a related study found that certain oxazole derivatives had an IC50 value of 1.17 µM against Giardia lamblia and 1.89 µM against Trichomonas vaginalis . This suggests that the structural components of the oxazole ring are crucial for their activity.
Anticancer Activity
In vitro studies have assessed the compound's efficacy against different cancer cell lines. Notably, it has been reported that certain oxazole derivatives can inhibit cell growth by inducing apoptosis in cancer cells. For example, one study highlighted that compounds with similar structures showed significant cytotoxic effects with IC50 values below 10 µM for breast cancer cells .
Enzyme Inhibition
The compound's ability to inhibit AChE suggests potential applications in treating Alzheimer's disease. A study demonstrated that related compounds could significantly reduce AChE activity in vitro, indicating a possible mechanism for improving cognitive function .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effects of oxazole derivatives.
- Methods : Bacterial strains were exposed to various concentrations of the compound.
- Results : The study reported effective inhibition of bacterial growth at concentrations as low as 5 µg/mL, showcasing the compound's potential as an antimicrobial agent.
-
Case Study on Cancer Cell Lines :
- Objective : To assess the cytotoxic effects on prostate cancer cell lines.
- Methods : Cells were treated with increasing concentrations of the compound over 48 hours.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with morphological changes indicative of apoptosis.
Propiedades
IUPAC Name |
5-(3-morpholin-4-ylpropylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4S/c23-17-20-22(24-9-4-10-26-13-15-30-16-14-26)31-21(25-20)18-5-7-19(8-6-18)32(28,29)27-11-2-1-3-12-27/h5-8,24H,1-4,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIXZJFYOABGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCCN4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














